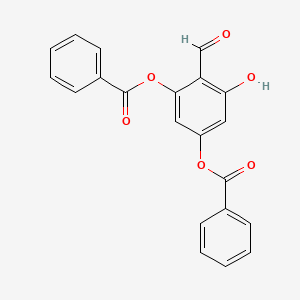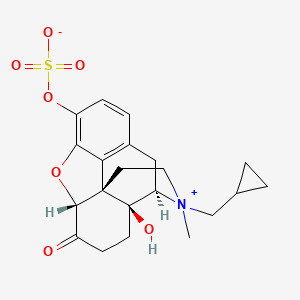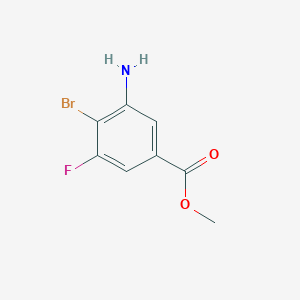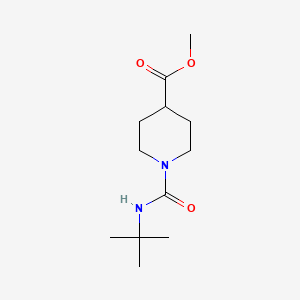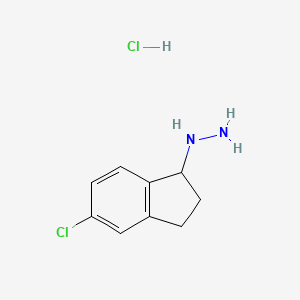![molecular formula C10H18O6S B13445816 3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid is an organic compound with the molecular formula C10H18O6S It is known for its unique structure, which includes an ethylsulfonyl group attached to a propyl chain, which is further connected to a pentanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid typically involves the reaction of ethylsulfonyl chloride with a suitable propyl derivative, followed by the introduction of the pentanedioic acid moiety. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production time. Additionally, the purification process might involve crystallization or chromatography techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also allows it to participate in diverse biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(Methylsulfonyl)propyl]-Pentanedioic Acid
- 3-[2-(Propylsulfonyl)propyl]-Pentanedioic Acid
- 3-[2-(Butylsulfonyl)propyl]-Pentanedioic Acid
Uniqueness
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties compared to its analogs. The length and nature of the sulfonyl group can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in research applications where precise chemical modifications are required .
Propriétés
Formule moléculaire |
C10H18O6S |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
3-(2-ethylsulfonylpropyl)pentanedioic acid |
InChI |
InChI=1S/C10H18O6S/c1-3-17(15,16)7(2)4-8(5-9(11)12)6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
LWWJRPFUULSJCD-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(C)CC(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


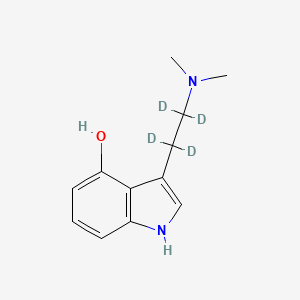
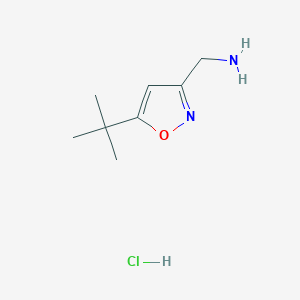

![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
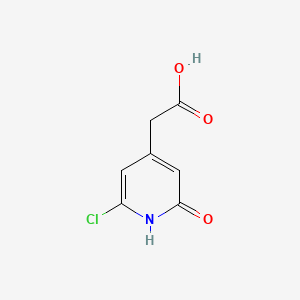

![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)

